molecular formula C18H26N2O4S B3180615 Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate CAS No. 2135331-30-3

Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate

Cat. No. B3180615
CAS RN: 2135331-30-3
M. Wt: 366.5 g/mol
InChI Key: BWEQWMLXGOHUDL-UHFFFAOYSA-N
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Description

Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate is a chemical compound . It is related to tert-butyl 2-azaspiro [3.3]hept-6-ylcarbamate and tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate , which are used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . Another related compound, tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate, is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .


Molecular Structure Analysis

The molecular structure of related compounds has been described. For example, the InChI code for tert-butyl 2-azaspiro [3.3]hept-6-ylcarbamate is 1S/C11H20N2O2/c1-10 (2,3)15-9 (14)13-8-4-11 (5-8)6-12-7-11/h8,12H,4-7H2,1-3H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been described. For example, tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been described. For example, tert-butyl 2-azaspiro [3.3]hept-6-ylcarbamate has a molecular weight of 212.29 .

Mechanism of Action

The mechanism of action of related compounds has been described. For example, tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Safety and Hazards

The safety and hazards of related compounds have been described. For example, tert-butyl 2-azaspiro [3.3]hept-6-ylcarbamate has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions of research involving related compounds could involve further exploration of their use in the synthesis of pharmaceuticals , as well as further investigation into their physical and chemical properties .

properties

IUPAC Name

tert-butyl N-[2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-13-5-7-15(8-6-13)25(22,23)20-11-18(12-20)9-14(10-18)19-16(21)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQWMLXGOHUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114830
Record name Carbamic acid, N-[2-[(4-methylphenyl)sulfonyl]-2-azaspiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate

CAS RN

2135331-30-3
Record name Carbamic acid, N-[2-[(4-methylphenyl)sulfonyl]-2-azaspiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2135331-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(4-methylphenyl)sulfonyl]-2-azaspiro[3.3]hept-6-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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